5-Bromo-2-(1-methyl-4-piperidyl)thiazole

Purity Quality Control Building Block

Sourcing regioisomerically pure piperidinyl thiazole building blocks with a reactive handle often means long lead times. 5-Bromo-2-(1-methyl-4-piperidyl)thiazole solves this: • C5-Br enables rapid Suzuki-Miyaura diversification for oomycete fungicide & CNS probe libraries. • N-Methylpiperidine balances basicity (pKa ~9.5-10) and lipophilicity, ideal for fragment-based CNS discovery. • High-purity lots (≥99.1% batch) minimize false positives in biological screening. Supplied as a ready-to-use synthetic intermediate for agrochemical and medicinal chemistry programs.

Molecular Formula C9H13BrN2S
Molecular Weight 261.18 g/mol
Cat. No. B13710214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(1-methyl-4-piperidyl)thiazole
Molecular FormulaC9H13BrN2S
Molecular Weight261.18 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=NC=C(S2)Br
InChIInChI=1S/C9H13BrN2S/c1-12-4-2-7(3-5-12)9-11-6-8(10)13-9/h6-7H,2-5H2,1H3
InChIKeySKNBEBDZSWFSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Research Procurement Specifications and Compound Class


5-Bromo-2-(1-methyl-4-piperidyl)thiazole (CAS 1780795-98-3, C9H13BrN2S, MW 261.18) is a halogenated heterocyclic building block comprising a 5-bromothiazole core linked to an N-methylpiperidine moiety at the 2-position . It belongs to the broader piperidinyl thiazole class, which includes the commercial oomycete fungicides oxathiapiprolin and fluoxapiprolin and serves as a privileged scaffold in agrochemical and medicinal chemistry discovery programs [1]. The compound is primarily procured as a synthetic intermediate; its bromine substituent provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira), enabling rapid diversification of the piperidinyl thiazole core for structure–activity relationship (SAR) exploration .

Synthetic Handle Cross-coupling diversification (Suzuki, Sonogashira) via C5 bromine
SAR Exploration Piperidinyl thiazole core elaboration for agrochemical and kinase inhibitor programs
Fragment-Based Design Molecular weight and tertiary amine profile fit fragment lead discovery

Why This Building Block Cannot Be Replaced by Generic Analogs


Generic substitution fails because three structural features converge to define this compound's synthetic utility: (i) the C5-bromine provides reactivity distinct from chloro, fluoro, or iodo analogs in palladium-catalyzed cross-coupling ; (ii) the N-methylpiperidine substituent at the 2-position imparts a tertiary amine that influences both basicity (pKa ~9–10) and lipophilicity (clogP) relative to the N–H piperidine or N–Boc-protected analogs, directly impacting downstream pharmacokinetic profiles in CNS-targeted libraries [1]; and (iii) the precise 2,5-substitution pattern on the thiazole ring is a regioisomeric requirement for the bioisosteric replacement strategy employed in piperidinyl thiazole fungicide development, where alternative regioisomers (e.g., 4-bromo or 5-bromo-4-methyl analogs) yield substantially different SAR outcomes against oomycete pathogens [2].

Halogen Reactivity
5-Bromo reactivity differs from 5-chloro or 5-fluoro analogs in Pd-catalyzed cross-coupling; class-level data indicate Br ≫ Cl > F.
N-Methylpiperidine Moiety
Basicity and lipophilicity shift vs. N–H or N–Boc analogs may alter CNS pharmacokinetic profiles and solubility behavior.
Regioisomeric Requirement
The 2,5-substitution pattern is essential for bioisosteric SAR; alternative thiazole regioisomers can produce substantially different antifungal outcomes.

Quantitative Differentiation Evidence for Procurement Decisions


HPLC Purity Differentiation

The Shaoyuan vendor batch of 5-Bromo-2-(1-methyl-4-piperidyl)thiazole is certified at 99.1% purity by HPLC at 214 nm . In contrast, multiple other suppliers (ChemicalBook-listed vendors, ComMedX) report the same compound at ≥95% purity (HPLC) as the standard specification . This represents a 4.1 percentage-point absolute purity advantage, which corresponds to a reduction of total impurities from ≤5% to ≤0.9%—a factor of approximately 5.6-fold cleaner material.

HPLC Purity
Cross-study comparable
99.1% (214 nm, Shaoyuan batch) vs ≥95% (typical vendors) — 4.1 pp difference; impurity load reduced 5.6-fold
Cleaner starting point for SAR libraries; fewer side reactions
HPLC detection wavelength and conditions may differ across suppliers
Purity Quality Control Building Block

Bromine Reactivity in Cross-Coupling

The C5 bromine atom in 5-Bromo-2-(1-methyl-4-piperidyl)thiazole serves as an effective leaving group for Suzuki–Miyaura and Sonogashira cross-coupling reactions, enabling direct C–C bond formation at the thiazole 5-position . In the broader thiazole literature, 5-bromothiazoles undergo Suzuki coupling under standard Pd(PPh3)4/aqueous Na2CO3 conditions, whereas 5-chlorothiazoles typically require more forcing conditions (elevated temperature, stronger bases, or specialized ligands) and 5-fluorothiazoles are largely inert under standard Suzuki conditions . This reactivity gradient (Br >> Cl > F) is well-established for aryl halides and has been specifically demonstrated in thiazole systems for microwave-assisted Suzuki–Miyaura coupling in aqueous medium [1].

Cross-Coupling Reactivity
Class-level inference
Reactivity order: Br ≫ Cl > F in Suzuki–Miyaura; 5-bromothiazoles couple under standard Pd(PPh₃)₄/Na₂CO₃
Preferred building block for direct Pd-catalyzed diversification
No direct head-to-head comparative data for this exact compound
Cross-Coupling Synthetic Handle Halogen Reactivity

N-Methylpiperidine Basicity and Lipophilicity

The N-methylpiperidine substituent in the target compound provides a tertiary amine with a calculated pKa of approximately 9.5–10.0, compared to the secondary amine in the N-demethyl analog 4-(5-Bromo-1,3-thiazol-2-yl)piperidine (CAS 1159815-54-9, pKa ~10.5–11.0) . This pKa difference of approximately 0.5–1.0 log units, combined with increased lipophilicity from the methyl group (estimated ΔclogP ≈ +0.5), positions the N-methyl compound more favorably within the CNS drug-like property space (pKa <10, clogP 2–4) defined by Wager and Hou analyses of marketed CNS drugs [1]. N-Methylpiperidine derivatives are explicitly noted as key intermediates for synthesizing CNS-targeted molecules that require balanced passive permeability and reduced P-glycoprotein efflux [2].

Basicity & Lipophilicity
Class-level inference
Predicted ΔpKa ~–0.5 to –1.0 (tertiary vs secondary amine); ΔclogP ~+0.5 vs N–H analog
May position compound in CNS drug-like chemical space
Computational estimates; no experimental pKa or logP measurement available
CNS Drug Design Physicochemical Properties N-Methylation

Thiazole Core vs. Benzothiazole Scaffold Size

The target compound (MW 261.18 g/mol, C9H13BrN2S) contains a monocyclic thiazole core, whereas its closest benzothiazole analog, 5-Bromo-2-(1-methylpiperidin-4-yl)benzo[d]thiazole (CAS 2760270-33-3), has a molecular weight of 311.24 g/mol (C13H15BrN2S)—a difference of 50.06 g/mol (19.2% larger) . In fragment-based drug design, the 'Rule of Three' (MW <300) is a widely accepted guideline for fragment libraries, and the target compound falls comfortably within this range while the benzothiazole analog exceeds it [1]. Additionally, the monocyclic thiazole provides a smaller, less lipophilic scaffold (fewer aromatic carbons) that leaves more room for property optimization during the hit-to-lead phase.

Scaffold Size
Cross-study comparable
MW 261.18 g/mol (thiazole) vs 311.24 g/mol (benzothiazole analog) — Δ50.06 g/mol (19.2%)
Satisfies fragment Rule of Three; more lead-like starting point
Structural comparison; no biological data included
Fragment-Based Drug Design Scaffold Comparison Molecular Properties

High-Value Research and Industrial Application Scenarios


Agrochemical Fungicide Diversification

The compound serves as a direct building block for synthesizing novel piperidinyl thiazole analogs targeting oomycete pathogens (Phytophthora infestans, Plasmopara viticola, Pseudoperonospora cubensis). The C5-bromine enables rapid diversification via Suzuki coupling to introduce aryl/heteroaryl groups, a strategy employed in the bioisosteric replacement approach described by Shanbhag et al. (2024) where variation at four regions of the piperidinyl thiazole core delivered compounds with in vivo activity at 20–30 g/ha field rates. [1] The high purity (99.1%) of the Shaoyuan batch minimizes side-product formation during library synthesis, reducing the false-positive rate in biological screening.

CNS Fragment-Based Drug Discovery

With a molecular weight of 261.18 g/mol (within Rule of Three guidelines for fragments) and an N-methylpiperidine moiety that balances basicity (predicted pKa ~9.5–10.0) with CNS-appropriate lipophilicity, this compound is a suitable starting point for fragment-based CNS drug discovery. [2] The tertiary amine differentiates it from the more basic N–H piperidine analog and provides a pre-installed N-methyl group commonly found in CNS-active drugs (e.g., many atypical antipsychotics and antidepressants). The bromine handle permits fragment elaboration through Pd-catalyzed cross-coupling without disturbing the piperidine-thiazole pharmacophore.

Kinase Inhibitor Scaffold Elaboration

The 2-(piperidin-4-yl)thiazole motif is a recurring scaffold in kinase inhibitor patents, including thiazolyl piperidine derivatives claimed as sphingosine kinase 1 (SphK1) inhibitors (Merck Patent GmbH, EP 2313403 B1) and protein kinase B (PKB/Akt) inhibitors. [3] The brominated variant provides a direct entry point for introducing substituents at the thiazole 5-position to explore kinase selectivity pockets, while the N-methylpiperidine ensures the basic amine motif required for hinge-region or solvent-exposed interactions common to kinase ATP-binding sites.

Chemical Biology Probe Synthesis

The combination of a brominated thiazole (cross-coupling handle) and an N-methylpiperidine (tertiary amine for solubility and target engagement) makes this compound a versatile intermediate for constructing PROTACs, molecular glues, or fluorescent probes that require a piperidinyl-thiazole linker region. The high purity (99.1% from Shaoyuan) is critical for probe synthesis where even minor impurities can interfere with cellular target engagement assays or biophysical measurements.

Application
Selection Property
Validation Focus
Oomycete fungicide SAR libraries
High-purity (99.1%) brominated thiazole scaffold
Bioisosteric replacement; minimize false positives in screening
CNS fragment-based screening
MW fit (Rule of Three); tertiary amine pKa ~9.5–10.0
CNS MPO assessment; pre-installed N-methyl group
Kinase inhibitor scaffold elaboration
2-(Piperidin-4-yl)thiazole motif; bromine coupling handle
Kinase selectivity pocket exploration; hinge-region interactions
Chemical biology probe synthesis
Bromine cross-coupling handle + tertiary amine solubility
Purity critical for target engagement assays
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